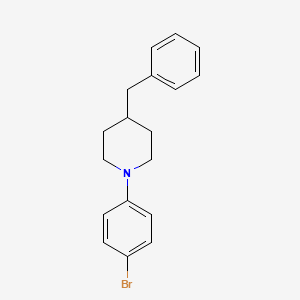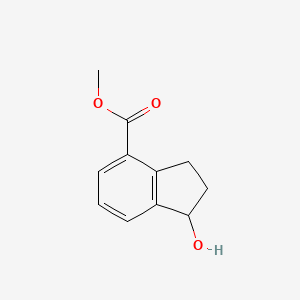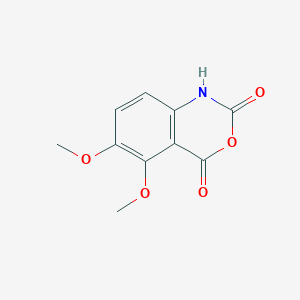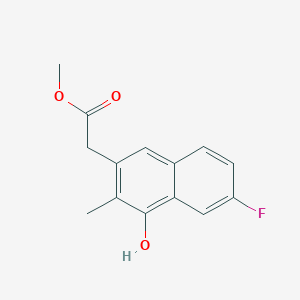
(5-((4-nitro-2H-1,2,3-triazol-2-yl)methyl)furan-2-yl)methanol
概要
説明
(5-((4-nitro-2H-1,2,3-triazol-2-yl)methyl)furan-2-yl)methanol is a compound that features a unique combination of a nitrotriazole and a furan ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of both nitro and triazole groups suggests that it may possess interesting energetic properties, making it a candidate for further research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-((4-nitro-2H-1,2,3-triazol-2-yl)methyl)furan-2-yl)methanol typically involves the formation of the triazole ring followed by its attachment to the furan ring. One common method involves the cyclization of a suitable precursor containing azide and alkyne groups to form the triazole ring. This is followed by nitration to introduce the nitro group. The final step involves the attachment of the triazole ring to the furan ring through a methylene bridge.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process would also need to be scalable to meet industrial demands.
化学反応の分析
Types of Reactions
(5-((4-nitro-2H-1,2,3-triazol-2-yl)methyl)furan-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired functional group to be introduced.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Potential use as a probe or marker due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Potential use in the development of new materials with specific energetic properties.
作用機序
The mechanism of action of (5-((4-nitro-2H-1,2,3-triazol-2-yl)methyl)furan-2-yl)methanol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may play a role in redox reactions, while the triazole ring could interact with biological macromolecules, affecting their function.
類似化合物との比較
Similar Compounds
3-Nitro-1,2,4-triazol-5-one (NTO): Known for its energetic properties and used as a less sensitive explosive.
5-Nitro-1,2,4-triazole-3-one: Another compound with similar energetic properties.
4-Nitro-5-(1,2,4-triazol-3-yl)-2H-1,2,3-triazole: A compound with a similar triazole structure.
Uniqueness
(5-((4-nitro-2H-1,2,3-triazol-2-yl)methyl)furan-2-yl)methanol is unique due to the combination of a nitrotriazole and a furan ring, which imparts distinct chemical and physical properties
特性
分子式 |
C8H8N4O4 |
|---|---|
分子量 |
224.17 g/mol |
IUPAC名 |
[5-[(4-nitrotriazol-2-yl)methyl]furan-2-yl]methanol |
InChI |
InChI=1S/C8H8N4O4/c13-5-7-2-1-6(16-7)4-11-9-3-8(10-11)12(14)15/h1-3,13H,4-5H2 |
InChIキー |
YLSLARNOWTXPDQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(OC(=C1)CO)CN2N=CC(=N2)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

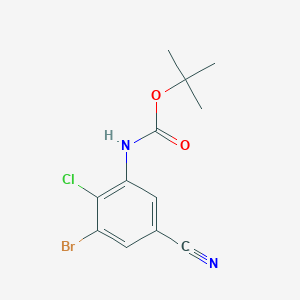
![[1-(3-Bromo-phenyl)-1H-imidazol-4-yl]-phenyl-methanone](/img/structure/B8324001.png)
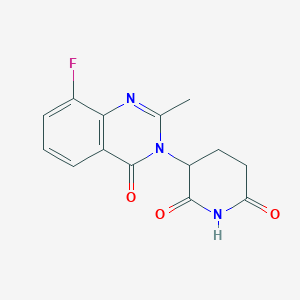
![2-[p-(2-Thenoyl)phenyl]acetic acid](/img/structure/B8324020.png)
![3-[(2-Methyl-1-pyrrolidinyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B8324046.png)
